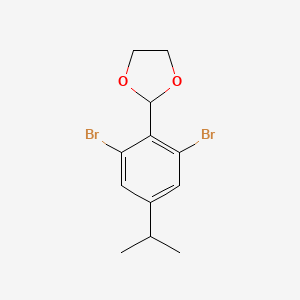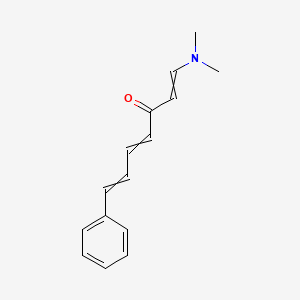
1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a hepta-trienone backbone with a phenyl group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The presence of a base like piperidine or pyridine facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to ensure high yield and purity of the product. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and heterocycles.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylaminoquinolines: Compounds with similar amino group substitutions on a quinoline backbone.
Dimethylaminoquinolines: Compounds with dimethylamino groups on a quinoline ring.
Pyrazole Derivatives: Compounds containing a pyrazole ring with similar functional groups.
Uniqueness
1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one is unique due to its hepta-trienone backbone and the specific positioning of the dimethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3 |
Clé InChI |
UBLXAPPOEZMQTH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=O)C=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


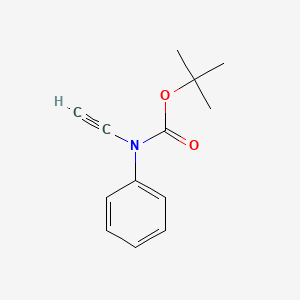
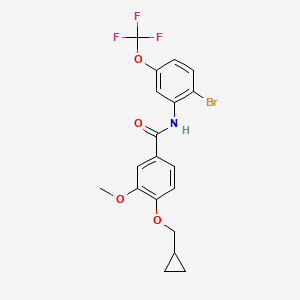
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
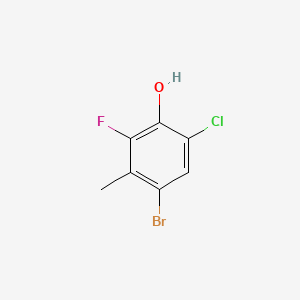
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
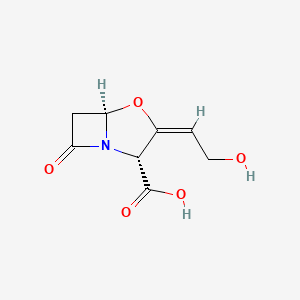
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
